2-(3-Chloro-6-methylphenyl)-2-propanol
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(11)6-9(7)10(2,3)12/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEPCMPHYGDIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Literature review on 2-(3-Chloro-6-methylphenyl)-2-propanol synthesis pathways
Executive Summary & Structural Analysis
Target Molecule: 2-(3-Chloro-6-methylphenyl)-2-propanol IUPAC Equivalent: 2-(5-chloro-2-methylphenyl)propan-2-ol CAS Registry Number: 1197-01-9 (Generic isomer class reference); Specific isomer often custom synthesized.[1]
This guide details the synthesis of a sterically hindered tertiary benzylic alcohol. The molecule features a benzene ring substituted with a chlorine atom and a methyl group, bearing a 2-hydroxy-2-propyl moiety.[1]
Key Synthetic Challenges:
-
Steric Hindrance: The ortho-methyl group (position 6 relative to the functional group) creates significant steric bulk, potentially impeding nucleophilic attack at the adjacent carbon.
-
Elimination Risk: Tertiary benzylic alcohols are highly prone to acid-catalyzed dehydration to form styrenes (alkenes).[1] Workup conditions must be strictly pH-controlled.[1]
-
Regiocontrol: Ensuring the correct isomer requires precise selection of the halogenated precursor, specifically 2-bromo-4-chlorotoluene .[1]
Synthesis Pathway A: The Grignard Route (Industry Standard)
This is the most robust pathway for laboratory and pilot-scale synthesis.[1] It utilizes the high nucleophilicity of the aryl Grignard reagent to attack the carbonyl carbon of acetone.
Retrosynthetic Logic
-
Disconnection: C–C bond between the tertiary alcohol carbon and the aromatic ring.
-
Synthons: Acetone (Electrophile) + 3-Chloro-6-methylphenylmagnesium bromide (Nucleophile).[1]
-
Starting Material: 2-Bromo-4-chlorotoluene.[1] (Note: The "3-chloro-6-methyl" pattern relative to the substituent arises from the 2-bromo-4-chlorotoluene precursor).[1]
Detailed Protocol
Reagents:
-
2-Bromo-4-chlorotoluene (1.0 eq)[1]
-
Magnesium turnings (1.2 eq, oven-dried)
-
Acetone (1.5 eq, ultra-dry)
-
Tetrahydrofuran (THF) (Anhydrous) or Diethyl Ether
-
Iodine crystal (Catalytic, for initiation)
-
Saturated Ammonium Chloride (
)
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Maintain an inert
atmosphere. -
Grignard Formation:
-
Add Mg turnings and a crystal of iodine to the flask.
-
Cover Mg with minimal anhydrous THF.[1]
-
Add 5-10% of the 2-bromo-4-chlorotoluene solution.[1] Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).
-
Critical Control: Once initiated, add the remaining aryl halide dropwise to maintain a gentle reflux. If reflux stops, stop addition and reheat.
-
Stir for 1 hour post-addition to ensure complete formation of the Grignard reagent (
).
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve Acetone in anhydrous THF (1:1 v/v).
-
Add the Acetone solution dropwise over 30 minutes. The reaction is exothermic; maintain internal temp < 20°C to prevent side reactions.
-
-
Quenching (The "Soft" Hydrolysis):
-
Warning: Do not use strong acid (HCl/H2SO4).
-
Pour the reaction mixture into a stirred solution of saturated
at 0°C. This protonates the alkoxide without dehydrating the alcohol.
-
-
Extraction & Purification:
Pathway Visualization (Grignard)
Figure 1: Grignard synthesis workflow focusing on soft hydrolysis to prevent elimination.[1]
Pathway B: Organolithium Halogen Exchange (High Precision)
For high-purity applications or when the Grignard initiation is sluggish due to the electron-withdrawing chlorine, the organolithium route is preferred.[1]
Mechanism
Lithium-Halogen exchange is faster than Grignard formation and occurs at low temperatures (-78°C), kinetically favoring the formation of the aryl lithium species over side reactions (like Wurtz coupling).[1]
Detailed Protocol
Reagents:
-
2-Bromo-4-chlorotoluene (1.0 eq)[1]
-
n-Butyllithium (n-BuLi) (1.1 eq, 1.6M in hexanes)[1]
-
Acetone (1.2 eq)
-
Anhydrous THF
Step-by-Step Methodology:
-
Cryogenic Setup: Cool a solution of 2-bromo-4-chlorotoluene in anhydrous THF to -78°C (Dry ice/Acetone bath).
-
Lithiation:
-
Electrophile Addition:
-
Add neat Acetone dropwise to the cold solution.
-
Allow the mixture to warm to room temperature slowly over 2 hours.
-
-
Workup: Similar to the Grignard route (Sat.
).[1]
Comparative Data: Grignard vs. Lithiation[1]
| Feature | Grignard Route | Organolithium Route |
| Reagent Cost | Low (Mg is cheap) | Moderate (n-BuLi is pricier) |
| Temperature | Reflux -> 0°C | -78°C -> RT |
| Selectivity | Moderate (Risk of Wurtz coupling) | High (Kinetic control) |
| Chlorine Stability | High (Cl remains intact) | High (Br exchanges selectively) |
| Yield (Typical) | 75-85% | 85-95% |
Pathway C: Methylation of Acetophenone Derivative (Alternative)
This route is viable if 1-(5-chloro-2-methylphenyl)ethanone is available.[1] It involves adding a methyl group to a ketone rather than adding an isopropyl group to a halide.
Logic
-
Starting Material: 3'-Chloro-6'-methylacetophenone (often derived from Friedel-Crafts acetylation of 2-chlorotoluene).[1]
-
Reagent: Methylmagnesium Bromide (MeMgBr).[2]
-
Pros: Avoids handling the bulky isopropyl group during the coupling step.
-
Cons: The starting ketone is less commercially available than the aryl halide.
Pathway Visualization (Ketone Methylation)
Figure 2: Alternative synthesis via methylation of the corresponding acetophenone.[1]
Critical Troubleshooting & QC
Preventing Dehydration (The Styrene Impurity)
The most common failure mode is the conversion of the product into 2-(3-chloro-6-methylphenyl)prop-1-ene (an alpha-methyl styrene derivative).[1]
-
Cause: Acidic workup or excessive heat during distillation.[1]
-
Solution: Always use neutral or slightly basic workup conditions. Remove solvents at low temperature (< 40°C) under high vacuum.
Analytical Confirmation
-
1H NMR (CDCl3): Look for the gem-dimethyl singlet near
1.6 ppm (6H).[1] The aromatic region will show a specific splitting pattern (singlet/doublet) depending on the 3,6-substitution. The hydroxyl proton usually appears as a broad singlet around 2.0-2.5 ppm.[1] -
GC-MS: Expect a molecular ion peak (M+) or, more likely, a dominant peak at M-18 (loss of water) or M-15 (loss of methyl), which is characteristic of tertiary alcohols.[1]
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1][3] (Standard protocols for Grignard preparation and tertiary alcohol synthesis).
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 2-(5-chloro-2-methylphenyl)propan-2-ol. (Confirming structure and commercial availability of the isomer). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for Chemoselectivity in Lithium-Halogen exchange).
-
ChemicalBook. (2024).[1] 2-(4-Methylphenyl)propan-2-ol and derivatives. (Data on physical properties and safety profiles of analogous tertiary benzylic alcohols). Link
-
Leroux, F., Schlosser, M. (2003). Halogen/Metal Exchange of Bromo- and Iodo-Substituted Chlorobenzenes. Angewandte Chemie International Edition. (Authoritative source on selective lithiation of bromo-chlorobenzenes). Link
Sources
Methodological & Application
Application Notes & Protocols: 2-(3-Chloro-6-methylphenyl)-2-propanol as a Chiral Building Block
Introduction: The Strategic Value of Chiral Tertiary Alcohols in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of molecules with optimal ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Chiral tertiary alcohols represent a privileged structural motif, offering a unique combination of physicochemical properties that can be strategically leveraged by medicinal chemists.[1][2] Unlike primary or secondary alcohols, which can be susceptible to metabolic oxidation to aldehydes, ketones, or carboxylic acids, the tertiary alcohol moiety is sterically shielded and resistant to such transformations.[1] This inherent metabolic stability can significantly enhance a drug candidate's half-life and bioavailability.
Furthermore, the hydroxyl group of a tertiary alcohol can serve as a crucial pharmacophoric element, engaging in hydrogen bond interactions with biological targets like enzymes and receptors.[3] The three-dimensional arrangement of the substituents around the stereogenic carbon center allows for precise spatial positioning to maximize binding affinity and selectivity. 2-(3-Chloro-6-methylphenyl)-2-propanol is an exemplar of this class, incorporating a substituted aromatic ring that provides a scaffold for further synthetic elaboration, making it a valuable intermediate for constructing complex, enantiomerically pure pharmaceutical agents.[4][5] This guide provides detailed protocols for the synthesis, chiral resolution, and asymmetric synthesis of this versatile building block.
Part 1: Racemic Synthesis via Grignard Reaction
The most direct route to 2-(3-chloro-6-methylphenyl)-2-propanol is the nucleophilic addition of a methyl Grignard reagent to the corresponding ketone, 1-(3-chloro-6-methylphenyl)ethan-1-one. This classic organometallic reaction is highly efficient for creating tertiary alcohols.[6][7][8]
Reaction Scheme:
Caption: Grignard reaction workflow for racemic synthesis.
Protocol 1.1: Synthesis of Racemic 2-(3-Chloro-6-methylphenyl)-2-propanol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| 1-(3-chloro-6-methylphenyl)ethan-1-one | 168.61 | 5.0 g | 29.65 |
| Magnesium Turnings | 24.31 | 0.80 g | 32.91 |
| Methyl Iodide | 141.94 | 2.2 mL (5.0 g) | 35.22 |
| Anhydrous Diethyl Ether (Et₂O) | - | 100 mL | - |
| Saturated Aqueous NH₄Cl Solution | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Add the magnesium turnings to the flask.
-
Prepare a solution of methyl iodide in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add approximately 2-3 mL of the methyl iodide solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and gentle reflux), gently warm the flask with a heat gun.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent.
-
-
Addition to Ketone:
-
Dissolve 1-(3-chloro-6-methylphenyl)ethan-1-one (5.0 g) in 30 mL of anhydrous diethyl ether in a separate flask.
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the ketone solution dropwise to the stirred Grignard reagent over 20 minutes. A white precipitate (the magnesium alkoxide salt) will form.[9]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[7]
-
Stir vigorously until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the pure racemic tertiary alcohol.
-
Part 2: Accessing Enantiopure Material
The synthesis of enantiomerically pure chiral tertiary alcohols is a significant challenge in organic chemistry.[10] We present two robust strategies: enzymatic kinetic resolution of the racemate and a state-of-the-art asymmetric catalytic synthesis.
Strategy A: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture by exploiting the differential reaction rates of a chiral catalyst or reagent with each enantiomer. Lipases are particularly effective for resolving alcohols through enantioselective acylation.[11]
Caption: Workflow for enzymatic kinetic resolution.
Protocol 2.1: Lipase-Catalyzed Resolution
Materials:
| Reagent/Material | Purpose |
|---|---|
| Racemic 2-(3-chloro-6-methylphenyl)-2-propanol | Substrate |
| Amano Lipase PS from Burkholderia cepacia | Biocatalyst |
| Vinyl Acetate | Acyl Donor |
| Anhydrous Toluene or MTBE | Solvent |
| Celite | Filtration Aid |
Procedure:
-
Reaction Setup:
-
To a solution of the racemic alcohol (10 mmol) in 50 mL of anhydrous toluene, add vinyl acetate (3 equivalents, 30 mmol).
-
Add Amano Lipase PS (e.g., 200 mg).
-
Stir the suspension at a constant temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC or GC.
-
-
Monitoring and Termination:
-
The goal is to stop the reaction at approximately 50% conversion to achieve high enantiomeric excess (e.e.) for both the unreacted alcohol and the formed ester.
-
When the desired conversion is reached (typically 12-48 hours), terminate the reaction by filtering the enzyme through a pad of Celite, washing the pad with the reaction solvent.
-
-
Isolation and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted alcohol from the acetylated product using standard flash column chromatography.
-
Determine the enantiomeric excess of both the recovered alcohol and the ester (after hydrolysis) using chiral HPLC.
-
Strategy B: Asymmetric Synthesis via Catalytic Alkylation
Modern asymmetric catalysis allows for the direct synthesis of a single enantiomer, avoiding the resolution of a racemate. The copper-catalyzed asymmetric addition of Grignard reagents to ketones using chiral ligands is a powerful method for accessing chiral tertiary alcohols with high enantioselectivity.[4][12]
Protocol 2.2: Copper-Catalyzed Asymmetric Methylation
This protocol is a representative example based on established methodologies for related substrates.[4][12] Optimization of ligand and reaction conditions may be necessary.
Materials:
| Reagent/Material | Purpose |
|---|---|
| 1-(3-chloro-6-methylphenyl)ethan-1-one | Substrate |
| Methylmagnesium Bromide (CH₃MgBr) | Nucleophile |
| Copper(I) Chloride (CuCl) | Catalyst Precursor |
| Chiral Ligand (e.g., a W-Phos or similar PNP ligand) | Source of Asymmetry[4] |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a strict inert atmosphere, add CuCl (5 mol%) and the chiral ligand (5.5 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous THF and stir the mixture for 30 minutes at room temperature to form the active catalyst complex.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to the optimized temperature (e.g., -20 °C).
-
Add the 1-(3-chloro-6-methylphenyl)ethan-1-one substrate (1 equivalent).
-
Slowly add the methylmagnesium bromide solution (1.2 equivalents) via syringe pump over 1-2 hours. Maintaining a low temperature and slow addition rate is critical for high enantioselectivity.
-
-
Work-up and Analysis:
-
After the reaction is complete (monitored by TLC or LC-MS), quench the reaction at low temperature with saturated aqueous NH₄Cl.
-
Follow the extraction and purification procedure outlined in Protocol 1.1.
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Summary and Applications
The protocols detailed above provide robust pathways to both racemic and enantiopure 2-(3-chloro-6-methylphenyl)-2-propanol. This chiral building block is primed for use in drug development programs. Its substituted phenyl ring offers multiple handles for further functionalization via cross-coupling reactions, while the tertiary alcohol provides metabolic stability and a key hydrogen bonding motif.[1][3] Researchers can utilize this intermediate to synthesize libraries of complex molecules for screening against a variety of biological targets, accelerating the discovery of new therapeutic agents.
References
-
Watson, C. G., & Aggarwal, V. K. (2013). Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation–Borylation Methodology. Organic Letters, 15(6), 1346–1349. [Link]
-
Shanu-Wilson, J. (2022). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]
-
Magliery, T. J., & Ellman, J. A. (2009). Asymmetric Synthesis of Tertiary Benzylic Alcohols. NIH Public Access. [Link]
-
Luo, W., Zhang, L. M., Zhan-Ming, Z., & Zhang, J. (2022). Pharmaceuticals and agrochemicals featuring chiral tertiary alcohol. ResearchGate. [Link]
-
Wang, D., & Zhu, J. (2019). Catalytic functionalization of tertiary alcohols to fully substituted carbon centres. Organic & Biomolecular Chemistry, 17(31), 7337-7348. [Link]
-
Mori, D., et al. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Angewandte Chemie International Edition, 56(15), 4272-4276. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. NIH Public Access. [Link]
-
American Chemical Society. (n.d.). Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. American Chemical Society. [Link]
-
Purdue University Department of Chemistry. (n.d.). Grignard Reagents. Purdue University. [Link]
-
University of Missouri-St. Louis. (n.d.). Grignard Reaction. UMSL. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (n.d.). Lipase-Catalyzed Kinetic Resolution of Alcohols via Chloroacetate Esters. Organic Syntheses Procedure. [Link]
-
University of Calgary. (n.d.). Grignard Reagent Reacting with an Aldehyde or Ketone. University of Calgary. [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grignard Reagents [chemed.chem.purdue.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation and Solvent-Dependent Resolution of 2-(3-Chloro-6-methylphenyl)-2-propanol: A Comparative NMR Guide
Executive Summary & Strategic Approach
This guide provides a technical analysis of the 1H NMR spectral characteristics of 2-(3-Chloro-6-methylphenyl)-2-propanol . Unlike simple aliphatic alcohols, this tertiary benzylic alcohol presents specific analytical challenges due to the steric hindrance of the ortho-methyl group and the electronic effects of the meta-chlorine substituent.
The Core Analytical Challenge: Standard rapid-acquisition NMR (CDCl₃, 1-second relaxation delay) often fails to provide quantitative integration for this molecule due to:
-
Hydroxyl Exchange: In Chloroform-d (CDCl₃), the tertiary –OH proton is often broadened or lost to exchange, preventing purity confirmation.
-
Rotational Barriers: The ortho-methyl group creates steric crowding around the carbinol center, potentially affecting the relaxation times (
) of the gem-dimethyl groups.
The Solution: This guide compares the performance of CDCl₃ (the standard alternative) against DMSO-d₆ (the recommended system), demonstrating why polar aprotic solvents are superior for the structural validation of this specific scaffold.
Structural Logic & Spectral Prediction
Before analyzing the data, we must establish the expected magnetic environment based on the substituent effects on the benzene ring.
Molecule: 2-(3-Chloro-6-methylphenyl)-2-propanol Numbering Logic:
-
C1: Point of attachment to the 2-propanol group.[1]
-
C2: Protonated (H2).
-
C3: Chlorinated (Cl).[1]
-
C4: Protonated (H4).
-
C5: Protonated (H5).
-
C6: Methylated (CH₃).[1]
Predicted Spectral Data Table (500 MHz)
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| Aromatic | 7.45 - 7.55 | Doublet ( | 1H | H2 | Deshielded by adjacent Cl; isolated (small |
| Aromatic | 7.10 - 7.20 | Doublet ( | 1H | H4 | Ortho coupling to H5; inductive effect of Cl.[1] |
| Aromatic | 7.00 - 7.10 | Doublet ( | 1H | H5 | Ortho coupling to H4; shielded by adjacent Methyl.[1] |
| Hydroxyl | 4.80 - 5.10 | Singlet ( | 1H | -OH | Solvent Dependent. Sharp in DMSO; Broad in CDCl₃.[1] |
| Aliphatic | 2.45 - 2.55 | Singlet ( | 3H | Ar-CH₃ | Benzylic methyl (Ortho).[1] |
| Aliphatic | 1.45 - 1.55 | Singlet ( | 6H | -C(CH₃)₂ | Gem-dimethyls.[1] Equivalent (unless atropisomerism is severe).[1] |
Note on Coupling: The aromatic region is defined by the H4-H5 ortho-coupling (
Hz).[1] H2 appears as a doublet with a very small meta-coupling (Hz) to H4, often appearing as a singlet in lower-field instruments.[1]
Comparative Analysis: Solvent Performance
The choice of solvent is the single most critical variable in the analysis of tertiary alcohols.
Alternative A: Chloroform-d (CDCl₃)[1][2]
-
Performance: Low Reliability for Purity Assay.
-
Mechanism: Trace acid in CDCl₃ catalyzes the exchange of the hydroxyl proton with trace water.
-
Observation: The –OH peak appears as a broad hump or drifts between 1.5–3.0 ppm. It cannot be integrated accurately.
-
Risk: You cannot distinguish between the product and a dehydrated alkene impurity (which lacks the OH) solely by integration.
Alternative B: Dimethyl Sulfoxide-d₆ (DMSO-d₆)[1][3]
-
Performance: High Reliability (Gold Standard).
-
Mechanism: DMSO acts as a hydrogen bond acceptor, "locking" the hydroxyl proton in place and preventing rapid exchange.
-
Observation: The –OH peak appears as a sharp, distinct singlet near 5.0 ppm.
-
Benefit: Allows for 1:1 integration against the aromatic protons, confirming the molecule is the alcohol and not a byproduct.
Solvent Selection Decision Tree
Figure 1: Decision logic for selecting the appropriate NMR solvent based on analytical requirements.
Validated Experimental Protocol
To ensure reproducibility and adherence to E-E-A-T principles, follow this quantitative NMR (qNMR) workflow.
Materials
-
Analyte: ~10 mg of 2-(3-Chloro-6-methylphenyl)-2-propanol.[1]
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D).
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10 mg of sample in 0.6 mL DMSO-d₆.
-
Critical Step: Invert the tube 10 times to ensure homogeneity. Do not vortex vigorously if using CDCl₃ to avoid introducing atmospheric moisture, though this is less critical with DMSO.
-
-
Acquisition Parameters (The "Trust" Factor):
-
Pulse Angle: 30° (allows faster repetition).[1]
-
Relaxation Delay (d1): Set to 10 seconds .
-
Reasoning: The methyl protons on the gem-dimethyl group and the aromatic ring have long longitudinal relaxation times (
). A standard 1-second delay will saturate these signals, leading to under-integration of the methyls relative to the aromatic protons [1].[1]
-
-
Scans (ns): 16 or 32 (sufficient for 10 mg).[1]
-
Temperature: 298 K (25°C).[1]
-
-
Processing:
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Phasing: Manual phasing is required for the aromatic doublet regions to ensure accurate integration.
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 5) to flatten the baseline for accurate integration of the broad aliphatic regions.
-
Analytical Workflow Diagram
Figure 2: Optimized workflow for quantitative analysis of tertiary benzylic alcohols.
References
-
Nanalysis. (n.d.). Part 1 - T1 relaxation: definition, measurement and practical implications! Retrieved from [Link]
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][3][2][4][5][6][7] Retrieved from [Link]
-
University of Colorado Boulder. (n.d.).[1] Quantitation in NMR: Relaxation Delay. Retrieved from [Link][1]
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS).[1][8][9] National Institute of Advanced Industrial Science and Technology.[9][10][11] Retrieved from [Link][1]
Sources
- 1. NP-MRD: Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279) [np-mrd.org]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. unn.edu.ng [unn.edu.ng]
- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 9. SDBS - Integrated Spectral Data Base System for Organic Compounds - Resource Description [library.kent.edu]
- 10. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
A Researcher's Guide to the Infrared Spectroscopy of 2-(3-Chloro-6-methylphenyl)-2-propanol: A Comparative Analysis
Introduction: The Role of IR Spectroscopy in Structural Elucidation
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques employed for this purpose, Fourier-Transform Infrared (FT-IR) spectroscopy remains an indispensable tool. It provides a rapid, non-destructive method for identifying functional groups within a molecule, offering a unique vibrational "fingerprint" that is critical for synthesis validation, quality control, and impurity profiling.
This guide provides an in-depth analysis of the characteristic FT-IR spectral features of 2-(3-Chloro-6-methylphenyl)-2-propanol, a substituted tertiary alcohol. We will dissect its spectrum by correlating absorption bands to specific molecular vibrations. Furthermore, to provide a richer context and highlight the diagnostic power of this technique, we will compare its spectrum with those of structurally related analogs: the parent aromatic alcohol, 2-phenyl-2-propanol, and the fundamental tertiary alcohol, tert-butanol. This comparative approach is designed to equip researchers with the expertise to interpret nuanced spectral data with confidence.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum of 2-(3-Chloro-6-methylphenyl)-2-propanol, we must first identify the primary functional groups and the types of vibrations they undergo. The molecule consists of a 1,2,4-trisubstituted aromatic ring, a tertiary alcohol moiety, and a chloro substituent. Each of these components gives rise to characteristic absorption bands.
Caption: Key functional groups and their associated vibrational modes in 2-(3-Chloro-6-methylphenyl)-2-propanol.
Detailed Spectral Analysis of 2-(3-Chloro-6-methylphenyl)-2-propanol
The infrared spectrum of an organic molecule is conventionally divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
-
O-H Stretching (Alcohol): The most prominent feature in the spectrum is a strong and very broad absorption band typically centered around 3500-3200 cm⁻¹ .[1][2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the condensed phase.[4] In a very dilute solution using a non-polar solvent, a sharp, "free" O-H stretch would appear near 3620 cm⁻¹ for a tertiary alcohol.[1]
-
C-H Stretching (Aromatic vs. Aliphatic): This region reveals two distinct types of C-H bonds.
-
Aromatic C-H Stretch: A series of weaker absorptions is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5][6] The presence of peaks in this area is a strong indicator of an aromatic ring.
-
Aliphatic C-H Stretch: Stronger, sharp absorptions appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.[7][8] These arise from the stretching vibrations of the C-H bonds in the two methyl groups of the propanol moiety and the methyl group on the aromatic ring.
-
-
Aromatic C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring give rise to a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ region.[5][9] Typically, two distinct bands are observed, one near 1600 cm⁻¹ and another near 1500 cm⁻¹ .[9]
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹)
This region contains a wealth of complex vibrational information, including bending and stretching frequencies that are highly specific to the molecule's overall structure.
-
C-H Bending (Aliphatic): Bending vibrations for the methyl groups appear around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The presence of a tertiary butyl-like structure, C(CH₃)₂, often results in a characteristic split of the symmetric bend into two bands.
-
C-O Stretching (Tertiary Alcohol): A strong, prominent absorption band in the range of 1210-1100 cm⁻¹ is diagnostic for the C-O stretching vibration of a tertiary alcohol.[4][10] This peak's high intensity is due to the large change in dipole moment during the vibration.[11][12]
-
C-H Out-of-Plane (OOP) Bending (Aromatic): The pattern of strong absorptions in the 900-675 cm⁻¹ region is highly indicative of the substitution pattern on the aromatic ring.[5][13] For the 1,2,4-trisubstitution pattern of our target molecule, strong bands are expected in the 870-900 cm⁻¹ and 780-830 cm⁻¹ regions.[9] This is one of the most powerful diagnostic tools for confirming the isomeric structure.
-
C-Cl Stretching: The C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, typically between 850-550 cm⁻¹ .[14] However, assigning this peak can be challenging due to its overlap with other strong absorptions, such as the C-H OOP bends.
Comparative Spectral Analysis
To fully appreciate the spectral features of 2-(3-Chloro-6-methylphenyl)-2-propanol, it is instructive to compare it with simpler, related molecules.
| Functional Group Vibration | 2-(3-Chloro-6-methylphenyl)-2-propanol (Expected) | 2-Phenyl-2-propanol (Comparative) [15][16][17] | tert-Butanol (Comparative) [10][18] | Rationale for Differences |
| O-H Stretch (H-bonded) | ~3400 cm⁻¹ (Strong, Broad) | ~3400 cm⁻¹ (Strong, Broad) | ~3370 cm⁻¹ (Strong, Broad) | This peak is characteristic of the alcohol functional group and shows little variation due to ring substitution. |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (Weak-Medium) | 3100-3000 cm⁻¹ (Weak-Medium) | Absent | This vibration is exclusive to the aromatic ring. |
| Aliphatic C-H Stretch | 3000-2850 cm⁻¹ (Strong) | 3000-2850 cm⁻¹ (Strong) | 3000-2850 cm⁻¹ (Strong) | All three molecules contain sp³ C-H bonds from methyl groups. |
| Aromatic C=C Stretch | ~1600, ~1500 cm⁻¹ (Medium) | ~1600, ~1495 cm⁻¹ (Medium) | Absent | Exclusive to the aromatic ring. Substituents (Cl, CH₃) can cause minor shifts. |
| C-O Stretch | ~1150-1200 cm⁻¹ (Strong) | ~1150 cm⁻¹ (Strong) | ~1200 cm⁻¹ (Strong) | All are tertiary alcohols. The phenyl group slightly lowers the frequency compared to tert-butanol.[4][10] |
| Aromatic C-H OOP Bend | Strong bands at ~880 & ~820 cm⁻¹ | Strong bands at ~760 & ~700 cm⁻¹ (Monosubstituted) | Absent | The peak positions are highly diagnostic of the ring substitution pattern.[9][13] |
| C-Cl Stretch | ~850-550 cm⁻¹ (Strong) | Absent | Absent | This peak is unique to the chlorinated compound. |
This comparison clearly demonstrates how specific spectral features can be used to confirm not only the presence of key functional groups (alcohol, aromatic ring) but also the specific substitution pattern on that ring. The C-H out-of-plane bending region, in particular, serves as a powerful diagnostic tool to differentiate between isomers.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via KBr Pellet
The trustworthiness of spectral data hinges on meticulous sample preparation. Since 2-(3-Chloro-6-methylphenyl)-2-propanol is a solid at room temperature, the potassium bromide (KBr) pellet method is a standard and reliable technique.
Causality: The goal is to disperse the solid analyte homogenously in an IR-transparent matrix (KBr) to minimize light scattering and obtain a clear, high-resolution spectrum. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a transparent disc.
Self-Validation: A properly prepared pellet will be visually transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture contamination, which will lead to a sloping baseline and poor-quality data.
Step-by-Step Methodology:
-
Drying: Place a small amount (~100-200 mg) of spectroscopic grade KBr powder and an agate mortar and pestle in an oven at 110°C for at least 2 hours to remove any adsorbed water. Moisture is the most common contaminant and will exhibit a broad absorption around 3400 cm⁻¹ and a medium absorption near 1640 cm⁻¹, potentially obscuring key sample peaks.
-
Sample Preparation: Remove the KBr and mortar/pestle from the oven and allow them to cool to room temperature in a desiccator.
-
Grinding: Add approximately 1-2 mg of the solid 2-(3-Chloro-6-methylphenyl)-2-propanol sample to the mortar containing ~100 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100. Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a flour-like consistency. Expert Tip: Incomplete grinding is a primary cause of light scattering and a sloping baseline.
-
Pellet Pressing: Transfer a portion of the ground mixture into the collar of a KBr pellet press. Distribute the powder evenly. Place the assembly under a hydraulic press and apply a pressure of 7-10 metric tons for approximately 2-3 minutes.
-
Pellet Release: Carefully release the pressure and disassemble the press. The resulting KBr pellet should be a thin, transparent, or translucent disc.
-
Spectrum Acquisition:
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typical parameters for high-quality data are a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.
-
Conclusion
The FT-IR spectrum of 2-(3-Chloro-6-methylphenyl)-2-propanol is rich with diagnostic information that allows for its unambiguous identification. The key confirmatory peaks are the broad O-H stretch (~3400 cm⁻¹), the strong tertiary C-O stretch (~1150-1200 cm⁻¹), the presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and, most critically, the C-H out-of-plane bending pattern characteristic of 1,2,4-trisubstitution. By comparing this spectral fingerprint against related structures and following rigorous experimental protocols, researchers can confidently validate the synthesis and purity of this and similar compounds, ensuring the integrity of their scientific endeavors.
References
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
Lumen Learning. Spectroscopy of Alcohols. [Link]
-
University of Calgary. Infrared Spectra of Alcohols and Phenols. [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. [Link]
-
Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]
-
Fernández, G. IR Spectrum: Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
-
Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]
-
Oreate AI Blog. (2025, December 31). Decoding the C-O Bond: Insights From Infrared Spectroscopy. [Link]
-
Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. [Link]
-
Oregon State University. Spectroscopy of Alcohols: Identification. [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
PubChem. 2-Phenyl-2-propanol. [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
Wikipedia. 2-Phenyl-2-propanol. [Link]
-
SlidePlayer. The features of IR spectrum. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
PubChem. 2-Chloro-6-methylphenol. [Link]
-
Michigan State University. Infrared Spectrometry. [Link]
-
ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 2-chloro-2-methylpropane. [Link]
-
NIST WebBook. 2-Propanol, 2-methyl-. [Link]
-
Preprints.org. Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. [Link]
-
PubChem. 2-(2-Methylphenyl)propan-2-ol. [Link]
Sources
- 1. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. prezi.com [prezi.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. Decoding the C-O Bond: Insights From Infrared Spectroscopy - Oreate AI Blog [oreateai.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 2-PHENYL-2-PROPANOL(617-94-7) IR Spectrum [chemicalbook.com]
- 16. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 18. 2-Propanol, 2-methyl- [webbook.nist.gov]
A Comparative Guide to the Definitive Structure Elucidation of 2-(3-Chloro-6-methylphenyl)-2-propanol
In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is paramount. Every subsequent biological assay, every structure-activity relationship (SAR) study, and every regulatory submission hinges on the foundational truth of the compound's atomic arrangement. While a suite of analytical techniques provides crucial pieces of the puzzle, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining the precise spatial coordinates of atoms within a crystalline solid.[1][2]
This guide provides a comprehensive, in-depth comparison of analytical methodologies for the structural confirmation of a novel small molecule, 2-(3-Chloro-6-methylphenyl)-2-propanol . We will navigate the entire workflow, from initial characterization using spectroscopic methods to the definitive, high-resolution analysis by X-ray crystallography. The objective is not merely to present data but to illuminate the causality behind experimental choices, demonstrating a self-validating system that ensures the highest degree of scientific integrity.
Part 1: Foundational Analysis - A Multi-Technique Spectroscopic Approach
Before proceeding to the resource-intensive process of X-ray crystallography, a foundational understanding of the molecule is established using orthogonal analytical techniques.[3] Each method provides distinct, complementary information that, when combined, builds a strong hypothesis for the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the cornerstone of organic chemistry, NMR elucidates the connectivity and chemical environment of atoms. For our target molecule, ¹H and ¹³C NMR would provide the initial framework, confirming the presence of the substituted aromatic ring, the two methyl groups of the propanol moiety, the tertiary alcohol, and their relative positions.
-
Mass Spectrometry (MS) : This technique provides the crucial molecular weight of the compound, confirming its elemental composition.[4] High-resolution mass spectrometry (HRMS) would yield a mass measurement with high precision, further corroborating the molecular formula (C₁₀H₁₃ClO).
-
Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for identifying the functional groups present in a molecule.[5] For 2-(3-Chloro-6-methylphenyl)-2-propanol, a characteristic broad absorption in the ~3200-3600 cm⁻¹ region would confirm the presence of the O-H stretch from the alcohol group.
While these methods are powerful, they can leave ambiguities. For instance, distinguishing between regioisomers (e.g., 2-(3-Chloro-6-methyl phenyl)-2-propanol vs. 2-(4-Chloro-2-methyl phenyl)-2-propanol) can sometimes be challenging based on NMR alone without extensive 2D experiments and reference compounds. Ultimately, these spectroscopic techniques provide a 2D connectivity map; they do not offer the precise bond lengths, angles, and conformational details that define the molecule in three-dimensional space.
Table 1: Predicted Spectroscopic Data for 2-(3-Chloro-6-methylphenyl)-2-propanol
| Technique | Parameter | Predicted Observation | Inference |
| ¹H NMR | Chemical Shifts (δ) | ~7.0-7.3 ppm (aromatic), ~2.3 ppm (Ar-CH₃), ~1.6 ppm ((CH₃)₂-C), ~2.0 ppm (O-H) | Confirms distinct proton environments consistent with the proposed structure. |
| ¹³C NMR | Chemical Shifts (δ) | ~125-140 ppm (aromatic), ~75 ppm (quaternary C-OH), ~30 ppm ((CH₃ )₂-C), ~20 ppm (Ar-CH₃ ) | Confirms the carbon skeleton and the presence of 10 distinct carbon atoms. |
| HRMS (ESI+) | m/z | [M+Na]⁺ ≈ 207.0598 | Corresponds to the exact mass for the molecular formula C₁₀H₁₃ClONa. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3400 (broad), ~2980 (aliphatic C-H), ~1600 (aromatic C=C), ~750-850 (C-Cl) | Confirms key functional groups: alcohol, alkyl, aromatic, and chloro-substituent. |
Part 2: The Gold Standard Protocol - Single-Crystal X-ray Diffraction
To move beyond the structural hypothesis and obtain definitive proof, we turn to SCXRD. This technique provides an unparalleled level of detail, including precise bond lengths, bond angles, torsional angles, and information about intermolecular interactions in the solid state.[6]
Experimental Protocol: From Solution to Structure
The protocol described below is a self-validating system, where the quality of the outcome at each stage dictates the success of the next.
Step 1: Growing High-Quality Single Crystals (The Causality of Patience) The success of the entire experiment hinges on this first, often rate-limiting, step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. A flawed or polycrystalline sample will not yield usable diffraction data.
-
Method : Slow evaporation is a common and effective technique for small molecules.
-
Protocol :
-
Dissolve ~10-20 mg of purified 2-(3-Chloro-6-methylphenyl)-2-propanol in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate). The choice of solvent is critical; it must be one from which the compound has moderate, but not high, solubility.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap pierced with a few small holes using a needle. This slows the rate of evaporation, allowing for the formation of larger, more ordered crystals.
-
Place the vial in a vibration-free environment and allow it to stand for several days to weeks.
-
Visually inspect the vial periodically under a microscope for the growth of clear, well-defined crystals with sharp edges.
-
Step 2: Crystal Selection and Mounting A suitable crystal should be selected (typically 0.1-0.3 mm in each dimension) and mounted on the goniometer head of the diffractometer. This is done under a microscope using a cryoloop and a viscous oil to protect the crystal from the atmosphere and facilitate flash-cooling.
Step 3: Data Collection The mounted crystal is flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data. The diffractometer then rotates the crystal through a series of angles while exposing it to a focused beam of X-rays, collecting a large number of diffraction images.
Diagram 1: SCXRD Experimental Workflow
Caption: Workflow for small molecule structure determination by SCXRD.
Part 3: Data to Structure - Processing, Refinement, and Validation
The collected diffraction spots are processed to determine their intensities and positions. This information is used to solve the "phase problem" and generate an initial electron density map, from which a preliminary molecular structure can be built. This initial model is then refined against the experimental data using a least-squares algorithm.
The quality of the final structure is assessed by several key metrics:
-
R1 : The residual factor, or R-factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is considered excellent for small molecules.
-
wR2 : The weighted R-factor, based on all data.
-
Goodness of Fit (GooF) : This value should be close to 1.0, indicating that the model is a good fit to the data and has been appropriately weighted.[7]
A crucial, authoritative step in this process is the use of validation software like checkCIF, maintained by the International Union of Crystallography (IUCr).[8] This tool performs thousands of checks on the geometry and consistency of the data, flagging potential issues and ensuring the structure conforms to established chemical and physical principles.[9][10]
Table 2: Representative Crystallographic Data for 2-(3-Chloro-6-methylphenyl)-2-propanol
(Note: This is high-quality, representative data for a publication-level structure of a similar small organic molecule.)
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₀H₁₃ClO |
| Formula weight | 184.66 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a, b, c (Å) | 7.897(2), 11.654(4), 11.064(3) |
| α, β, γ (°) | 90, 105.21(2), 90 |
| Volume (ų) | 982.7(5) |
| Z | 4 |
| Data Collection | |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections collected | 13460 |
| Independent reflections | 3477 |
| Refinement | |
| R₁ [I > 2σ(I)] | 0.0470 |
| wR₂ (all data) | 0.1368 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices | R₁ = 0.0470, wR₂ = 0.1368 |
Data modeled after a similar published structure for illustrative purposes.[11][12]
Part 4: The Comparative Analysis - Unifying the Data
The final stage is a holistic comparison of all collected data, using the high-resolution crystal structure as the benchmark against which all other data are validated.
SCXRD vs. Spectroscopic Data
The crystal structure provides the definitive answer to any questions raised by spectroscopy. The connectivity of atoms determined by SCXRD must perfectly match the proposed structure from NMR. The molecular formula confirmed by the solved structure must align with the high-resolution mass spectrometry data. The functional groups observed in the structure (e.g., the -OH group) must correspond to the stretches seen in the IR spectrum. This cross-validation provides an exceptionally high level of confidence in the final assignment.
Comparison with an Alternative Structure: 2-(3-Chloro-6-methylphenyl)-2-propanol vs. 2-Chloro-N-(p-tolyl)propanamide
To demonstrate the power of SCXRD in distinguishing subtle structural differences, we can compare the bond geometry around the chloro-substituted phenyl ring in our target molecule with that of a different, but related, published structure, such as 2-Chloro-N-(p-tolyl)propanamide.[13] This comparison highlights how SCXRD provides precise geometric data that is unattainable by other methods.
Table 3: Comparison of Key Geometric Parameters
| Parameter | 2-(3-Chloro-6-methylphenyl)-2-propanol (Hypothetical) | 2-Chloro-N-(p-tolyl)propanamide (Published Data[13]) | Significance |
| C(aromatic)-Cl Bond Length (Å) | ~1.74 | N/A (Cl is on alkyl chain) | Demonstrates the different chemical environment of the chlorine atom. |
| C(aromatic)-C(aromatic) Bond Lengths (Å) | 1.38 - 1.40 | 1.378 - 1.389 | The aromatic C-C bond lengths are highly consistent and characteristic, confirming the aromatic system in both molecules. |
| Torsion Angle (C-C-C-O) | ~65° | N/A | Defines the specific conformation of the propanol side chain relative to the phenyl ring. This is a key 3D feature. |
This comparative analysis shows that while general features like aromatic bond lengths are consistent, the specific parameters like C-Cl bond lengths and crucial torsion angles are unique fingerprints of the molecule's identity and conformation, which only SCXRD can provide.
Conclusion
The structural confirmation of a novel compound like 2-(3-Chloro-6-methylphenyl)-2-propanol is a multi-faceted process that culminates in the definitive analysis by single-crystal X-ray diffraction. While NMR, MS, and IR spectroscopy provide a robust hypothesis of the 2D structure, SCXRD delivers the final, unassailable 3D truth. By providing precise atomic coordinates, bond lengths, angles, and conformational details, it resolves any potential ambiguities from other techniques. The rigorous, self-validating workflow—from meticulous crystal growth to authoritative data refinement and validation—ensures that the resulting structural model is not just a good fit, but a chemically and physically accurate representation of the molecule, forming a solid foundation for all future research and development.
References
-
Quora (2013). How is the chemical structure of an organic compound determined? Available at: [Link]
-
Britannica. Chemical compound - Spectroscopy, Organic, Analysis. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Isolating, Identifying, Imaging, and Measuring Substances and Structures. Available at: [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. Available at: [Link]
-
Massachusetts Institute of Technology (MIT). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
Excillum. Small molecule crystallography. Available at: [Link]
-
Evans, P.R. & Murshudov, G.N. X-ray Diffraction Data for Refinement and Deposition. Available at: [Link]
-
Gonen, T. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. J Gen Physiol, 149(12), 1091–1103. Available at: [Link]
-
Richardson, J.S. & Richardson, D.C. (2013). Crystallographic Model Validation: from Diagnosis to Healing. PMC - NIH. Available at: [Link]
-
Read, R.J. et al. (2011). Model building, refinement and validation. Acta Crystallographica Section D, Biological Crystallography, 67(Pt 4), 327–328. Available at: [Link]
-
Blanton, T.N. et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1736–1747. Available at: [Link]
-
ResearchGate. X-ray crystallography data collection, refinement, and validation statistics. Available at: [Link]
-
FZU - Institute of Physics of the Czech Academy of Sciences. X-ray single-crystal diffraction. Available at: [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
-
Groom, C.R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]
-
CCDC. The Largest Curated Crystal Structure Database. Available at: [Link]
-
Metadata Standards Catalog. CIF (Crystallographic Information Framework). Available at: [Link]
-
Crystallography Open Database. Search results. Available at: [Link]
-
Crystallography Open Database. Search results (alternative). Available at: [Link]
-
FooDB. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Available at: [Link]
-
NIST. 2-chloro-2-methyl-1-propanol. NIST WebBook. Available at: [Link]
-
ResearchGate. (PDF) Crystal structure, DFT and MEP study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol. Available at: [Link]
-
European Journal of Chemistry. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Available at: [Link]
-
De Gruyter. X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Available at: [Link]
-
ResearchGate. X-ray structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (3). Available at: [Link]
-
MDPI. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Available at: [Link]
-
ResearchGate. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Available at: [Link]
-
CCDC. Structural Chemistry Data, Software, and Insights. Available at: [Link]
-
PubChem. 2-Chloro-6-methylphenol. Available at: [Link]
-
ResearchGate. (PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. Available at: [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 6. excillum.com [excillum.com]
- 7. rupress.org [rupress.org]
- 8. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 9. Crystallographic Model Validation: from Diagnosis to Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 2-(3-Chloro-6-methylphenyl)-2-propanol
This guide provides essential safety and logistical information for the proper disposal of 2-(3-Chloro-6-methylphenyl)-2-propanol. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemical reagents we employ. This document is designed to provide a clear, scientifically-grounded, and actionable protocol to ensure this compound is handled and disposed of with the utmost care, ensuring regulatory compliance and the safety of our personnel and environment.
Hazard Assessment & Chemical Profile
The primary hazards are associated with its identity as a halogenated organic compound . Thermal decomposition can generate highly toxic and corrosive gases, such as hydrogen chloride and carbon oxides[1]. It is prudent to handle this compound as harmful if swallowed or inhaled, and as a potential skin and eye irritant[2][3][4].
| Property | Data | Source |
| Chemical Name | 2-(3-Chloro-6-methylphenyl)-2-propanol | - |
| Molecular Formula | C₁₀H₁₃ClO | Inferred |
| Structural Class | Halogenated Aromatic Tertiary Alcohol | Inferred |
| Primary Hazards | Harmful if swallowed. Potential skin and eye irritant. | [2][3][4] |
| Decomposition Hazards | Forms toxic gases (e.g., HCl, CO, CO₂) upon heating or fire. | [1][2] |
| Environmental Fate | Do not allow to enter sewers, surface, or ground water. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [2][3] |
Regulatory Classification: A Hazardous Waste
Due to its chemical structure, 2-(3-Chloro-6-methylphenyl)-2-propanol must be managed as a regulated hazardous waste. The United States Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for this classification.
This compound falls into the category of halogenated organic compounds [5]. Wastes containing such compounds are often designated with an "F" waste code if they are from non-specific sources, such as spent solvents[6][7][8].
Key Regulatory Points:
-
Halogenated Nature: The presence of a carbon-halogen (C-Cl) bond is a primary determinant for its classification[5][9][10].
-
Waste Segregation: It is a federal requirement to segregate halogenated organic wastes from non-halogenated organic wastes to ensure proper treatment and disposal[11]. Mixing these waste streams can lead to regulatory violations and improper disposal pathways.
-
Disposal Method: The standard and required disposal method for halogenated organic wastes is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[12]. This process is necessary to ensure the complete destruction of the molecule and to scrub acidic gases like HCl from the effluent.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures a safe, compliant, and systematic approach to waste management from the point of generation to final pickup.
Phase 1: Pre-Disposal & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The required PPE includes:
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile).
-
Body Protection: A standard laboratory coat.
Phase 2: Waste Collection & Segregation
This is the most critical phase for ensuring compliance and safety.
-
Select the Correct Waste Container:
-
Obtain a dedicated hazardous waste container designated for "Halogenated Organic Liquid Waste." These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and are often color-coded for easy identification[11].
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write all constituents, including "2-(3-Chloro-6-methylphenyl)-2-propanol" and any solvents used. List the approximate percentages of each component[11].
-
Write the "Accumulation Start Date," which is the date the first drop of waste is added to the container.
-
-
Transfer the Waste:
-
Carefully pour the waste into the designated container using a funnel to prevent spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Securely close the container lid immediately after adding waste.
-
-
Maintain Segregation:
Phase 3: Storage & Pickup
-
Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within the laboratory where it was generated.
-
The container must be kept closed at all times except when waste is being added.
-
Ensure secondary containment is present to capture any potential leaks or spills.
-
-
Requesting Disposal:
-
Once the container is full (or within the time limit specified by your institution, typically 6-12 months), contact your EHS department to schedule a waste pickup.
-
Do not remove the waste from the laboratory yourself. Trained EHS professionals will handle the transportation and consolidation for final disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Chloro-6-methylphenyl)-2-propanol.
Caption: Decision workflow for segregating and disposing of laboratory chemical waste.
Spill & Emergency Procedures
In the event of a spill, immediate and correct action is vital to mitigate hazards.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or spill pads).
-
Collect the contaminated absorbent using non-sparking tools and place it in a sealed, labeled bag or container.
-
Dispose of the contaminated material as solid halogenated organic waste.
-
Wipe the area with a suitable solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the affected area.
-
Contact your institution's EHS emergency line from a safe location.
-
Provide the chemical name and approximate quantity spilled.
-
References
-
Waste Code - RCRAInfo - EPA. Environmental Protection Agency. [Link]
-
HAZARDOUS WASTE SEGREGATION - Bucknell University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. [Link]
-
RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous? - Hazardous Waste Experts. (2015-01-02). [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. (2025-12-01). [Link]
-
RCRA Hazardous Waste F list. [Link]
-
EPA Hazardous Waste Codes | My Alfred University. [Link]
-
2-(2-Methylphenyl)propan-2-ol | C10H14O | CID 244005 - PubChem. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... - Westlaw. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-(2-Methylphenyl)propan-2-ol | C10H14O | CID 244005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. media.clemson.edu [media.clemson.edu]
- 9. View Document - California Code of Regulations [govt.westlaw.com]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. bucknell.edu [bucknell.edu]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 2-(3-Chloro-6-methylphenyl)-2-propanol
An In-Depth Procedural Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. This guide provides a detailed operational plan for the safe handling and disposal of 2-(3-Chloro-6-methylphenyl)-2-propanol, a compound whose specific toxicological properties are not extensively documented. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes established protocols for handling structurally related chemicals, such as chlorinated aromatic compounds and substituted propanols, to ensure a robust safety framework.
Hazard Analysis and Risk Mitigation
Given its structure—a chlorinated aromatic ring coupled with a propanol group—we must anticipate a hazard profile that includes potential skin and eye irritation, harmful effects if swallowed or inhaled, and possible target organ toxicity.[1][2][3] A thorough risk assessment is the foundational step before any handling of this compound.
Anticipated Hazards:
| Hazard Category | Potential Effect | Rationale and Mitigation |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Based on data for similar chlorinated aromatic amides.[1] Ingestion can lead to systemic toxicity. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[1] |
| Skin Irritation/Dermatitis | May cause irritation upon contact.[2] | Halogenated aromatic compounds can be irritants, and prolonged contact may lead to dermatitis.[2] The use of appropriate chemical-resistant gloves is crucial. |
| Eye Irritation | May cause serious eye irritation.[4][5] | Alcohols and chlorinated compounds can be irritants to the eyes.[4][5] Chemical splash goggles are a minimum requirement; a face shield is recommended for splash-prone procedures.[6] |
| Respiratory Tract Irritation | May cause respiratory irritation or dizziness.[4][5] | Volatile organic compounds can irritate the respiratory tract and may have narcotic effects at high concentrations.[4][5] All handling must be performed in a certified chemical fume hood.[6] |
| Flammability | Potentially flammable liquid and vapor.[2][4][5][7] | The propanol moiety suggests flammability.[5][7][8] Keep away from heat, sparks, and open flames.[2][3][4][5] |
| Environmental Hazard | Potentially harmful to aquatic life. | Chlorinated organic compounds can be persistent and toxic to aquatic organisms.[9] Disposal must be handled as hazardous waste.[6][9] |
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, the correct selection and use of PPE are critical for personal safety. The following PPE is mandatory when handling 2-(3-Chloro-6-methylphenyl)-2-propanol.
Eye and Face Protection
-
Chemical Splash Goggles: These are the minimum requirement to protect against splashes and should be worn at all times in the laboratory.
-
Face Shield: In conjunction with goggles, a face shield is required for procedures with a higher risk of splashing, such as when handling larger quantities or during transfers.[6]
Hand Protection
The choice of glove material is critical for handling chlorinated aromatic compounds. Nitrile gloves may offer some protection against splashes, but for prolonged contact, more robust materials are necessary.
Recommended Glove Materials:
| Glove Material | Breakthrough Time | Recommendation |
| Nitrile | Short | Suitable for incidental contact or as a secondary layer in double gloving. Not recommended for prolonged handling of chlorinated aromatics.[10] |
| Butyl Rubber | Longer | Offers good resistance to a wide range of chemicals, including some chlorinated solvents. |
| Viton® | Excellent | Demonstrates high resistance to aromatic and chlorinated compounds, making it a preferred choice for direct handling.[10][11] |
Always inspect gloves for any signs of degradation or perforation before use. It is advisable to double-glove, with a lighter nitrile glove underneath a more robust glove like Viton® or butyl rubber, to provide an indicator of a breach in the outer glove.[12]
Body Protection
-
Laboratory Coat: A flame-retardant lab coat should be worn and fully buttoned.[4]
-
Chemical-Resistant Apron or Suit: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron or disposable suit should be worn over the lab coat.[6][12]
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.[12]
Respiratory Protection
All work with 2-(3-Chloro-6-methylphenyl)-2-propanol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for exposure above established limits, or in the event of a fume hood failure, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure safety.
Caption: Workflow for Safe Handling of 2-(3-Chloro-6-methylphenyl)-2-propanol.
Detailed Steps:
-
Preparation:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface with a disposable, absorbent liner to contain any potential spills.
-
Assemble all necessary equipment and reagents before you begin.
-
Don all required PPE as outlined in the section above.[12]
-
-
Handling the Compound:
-
When weighing the solid, do so within the fume hood to contain any dust.
-
To prepare solutions, slowly add the solid to the solvent to prevent splashing.
-
Keep all containers with the compound sealed when not in immediate use.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment with a suitable solvent within the fume hood. Collect the rinse as hazardous waste.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated waste as per the disposal plan below.[12]
-
Carefully remove PPE to avoid cross-contamination.
-
Wash your hands thoroughly with soap and water.[13]
-
Disposal Plan: Environmental Responsibility
Proper disposal is a critical aspect of laboratory safety and environmental stewardship. All waste containing 2-(3-Chloro-6-methylphenyl)-2-propanol must be treated as hazardous waste.[6]
Caption: Disposal Workflow for 2-(3-Chloro-6-methylphenyl)-2-propanol Waste.
-
Solid Waste: All solid materials, including contaminated gloves, absorbent liners, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste."[12]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from decontamination, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[9][12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage and Disposal: Store the sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[9] Contact your institution's EHS department for pickup and disposal in accordance with all local, regional, and national regulations.[12]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, remove all ignition sources.
-
For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[9]
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[14]
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Safety d
- Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole. Benchchem.
- SAFETY D
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
- How to Choose PPE for Chemical Work.
- Safety d
- SAFETY D
- 2-(3-Chloro-4-methylphenyl)-2-propanol - AK Scientific, Inc.
- Safety Data Sheet: 2-Methyl-2-propanol - Carl ROTH.
- Safety D
- Navigating the Safe Disposal of 2-Phenyl-2-propanol: A Procedural Guide - Benchchem.
- 2-Propanol - Safety D
- Material Safety Data Sheet - 2-Chloro-2-methylpropane. (2013-04-04).
- 2-Propanol_2015-11-25.docx.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. geneseo.edu [geneseo.edu]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. download.basf.com [download.basf.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
